3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Overview
Description
The compound “3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . They have been used in the synthesis of selective CDK4/6 inhibitors, which are employed in the treatment of estrogen receptor-positive (ER+) breast cancer .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported via a cost-effective and eco-friendly approach . The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are complex and diverse. They are often used in the synthesis of novel CDK2 targeting compounds . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .Mechanism of Action
Future Directions
The future directions in the research of pyrimidine derivatives involve the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-19-22(31-20(15)21(29)26-17-10-6-3-7-11-17)25-14-27(23(19)30)13-18(28)24-12-16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H,24,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUWODBHLJSUCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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